2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimido[5,4-b]indole core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrimido Ring: The pyrimido ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using a nucleophilic substitution reaction with a fluorobenzyl halide.
Sulfur Introduction: The sulfur atom can be introduced via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Fluorobenzyl halides, thiol reagents, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
- 2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
- 2-[(4-methylphenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making them more effective as therapeutic agents.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMNIPJHRORFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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